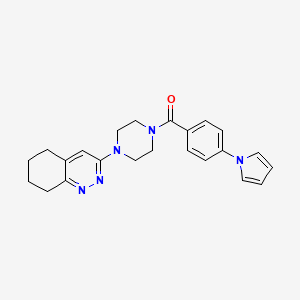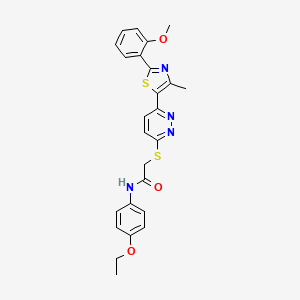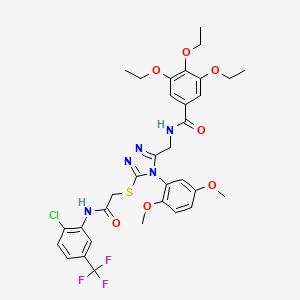![molecular formula C10H14N2O B2704900 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine CAS No. 1863556-37-9](/img/structure/B2704900.png)
3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
Research on related piperidine derivatives, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, has focused on their molecular structure and vibrational spectra. Using density functional theory (DFT) and Hartree–Fock calculations, the molecular structure, vibrational frequencies, and infrared intensities of these compounds have been determined, offering insights into their physical and chemical properties (Taşal et al., 2009).
Synthesis Methods and Applications
Enantioselective Synthesis for Pharmaceutical Applications : The synthesis of specific enantiomers of piperidine derivatives is crucial for pharmaceutical applications. An enantioselective process developed for a calcitonin gene-related peptide (CGRP) receptor inhibitor showcases the importance of stereochemistry in medicinal chemistry (Cann et al., 2012).
Novel Synthesis Approaches for Medicinal Chemistry : A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, highlights innovative approaches to synthesizing complex molecules efficiently (Smaliy et al., 2011).
Crystal Structure and Docking Studies
Investigations into the crystal structure and biological interactions of piperidine derivatives, such as the study of (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, demonstrate their potential as inhibitors for specific protein receptors. Molecular docking studies provide insights into their biological activity and potential therapeutic applications (R. V. & R. C., 2021).
Antimicrobial and Antifungal Applications
Synthesis and Activity Studies : Compounds containing the piperidine moiety, such as those synthesized in various studies, have shown strong antimicrobial and antifungal activities. These findings indicate the potential of piperidine derivatives in developing new antimicrobial agents (Krolenko et al., 2016).
Antimycobacterial Spiro-piperidin-4-ones : Atom economic and stereoselective synthesis of spiro-piperidin-4-ones has been explored for their activity against Mycobacterium tuberculosis, showing significant potential in tuberculosis treatment (Kumar et al., 2008).
Corrosion Inhibition
Piperidine derivatives have also been studied for their corrosion inhibition properties on iron, demonstrating the versatility of these compounds beyond biomedical applications. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties, revealing their potential in material science (Kaya et al., 2016).
properties
IUPAC Name |
4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-3-2-4-12(5-9)6-10-7-13-8-11-10/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMBHVUOGMCBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

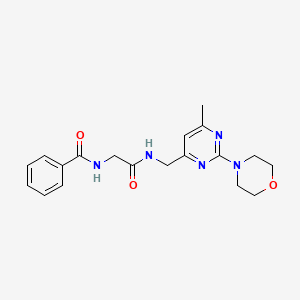
![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate](/img/structure/B2704823.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2704824.png)
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)
![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)
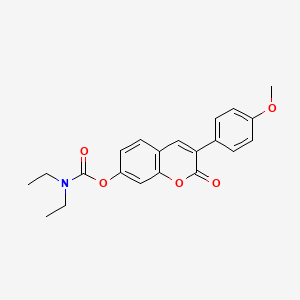
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2704832.png)
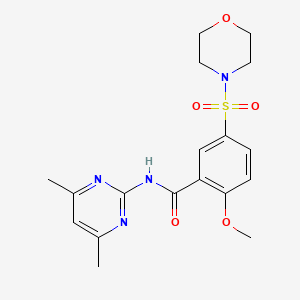
![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

